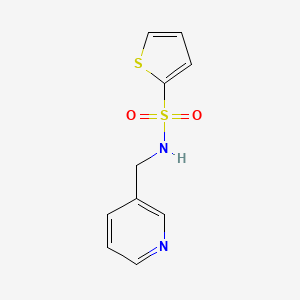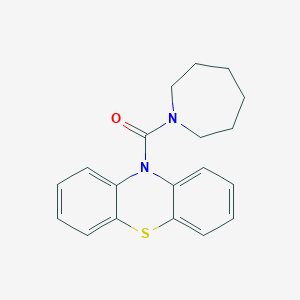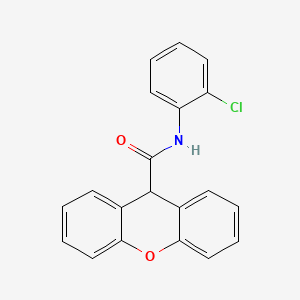![molecular formula C19H20N6O2 B5565473 4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)
4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine, typically involves nucleophilic substitution reactions, condensations, and modifications of existing pyrimidine rings. For instance, similar compounds have been synthesized by reactions involving aminopyrimidines, methyl ketones, and halogens, demonstrating the versatility of methods available for constructing such molecules (Rogul'chenko, G. K., Mazur, I., & Kochergin, P. M., 1975).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3. The structure is further modified by substituents like imidazole and piperazine rings, which influence the compound's reactivity and interaction with biological targets. Advanced techniques such as X-ray crystallography provide detailed insights into the molecular geometry, confirming the positions of substituents and the overall three-dimensional arrangement of atoms (Vicentes, D. E., Rodríguez, R., Cobo, J., & Glidewell, C., 2023).
科学的研究の応用
Chemical Synthesis and Modification
4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine is a complex organic molecule that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Studies reveal the utility of similar compounds in synthesizing derivatives with potential therapeutic applications, such as antiulcer, antiproliferative, and hypoglycemic activities. For example, the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives have demonstrated their capability in inhibiting tumor growth, suggesting their significance in developing novel anticancer agents (Achary et al., 2017). Similarly, compounds incorporating the imidazole and piperazine moieties have been studied for their roles in the synthesis of molecules with enhanced solubility and therapeutic potential (Xu et al., 2012).
Biological Activity and Mechanism of Action
The structural components of 4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine, particularly the imidazole and piperazine rings, contribute to the biological activity of related compounds. For instance, the analysis and modeling of cytochrome P450 2D6 inactivation by compounds containing similar structural motifs highlight their potential interactions with biological targets, providing insights into their mechanism of action and the development of drug candidates with specific pharmacological properties (Livezey et al., 2012).
Material Science and Catalysis
Beyond pharmacological applications, compounds with structural similarities to 4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine find use in material science and as catalysts in chemical synthesis. For example, copper oxide nanoparticles catalyze the synthesis of imidazo[1,2-a]pyrimidine derivatives, showcasing the potential of these molecules in facilitating environmentally friendly and efficient synthetic pathways. This approach not only contributes to the green chemistry paradigm but also opens new avenues for the design and development of functional materials with specific optical properties (Rawat & Rawat, 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c26-19(13-27-16-4-2-1-3-5-16)24-10-8-23(9-11-24)17-12-18(22-14-21-17)25-7-6-20-15-25/h1-7,12,14-15H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXJIZIRJWQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxyethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)
![(1S*,5R*)-3-(3-chloro-4-methylbenzoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565421.png)
![3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5565435.png)
![3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione](/img/structure/B5565441.png)


![5-methyl-1-(4-methylphenyl)-4-[(2-pyridinylthio)acetyl]-2-piperazinone](/img/structure/B5565457.png)
![2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5565465.png)

![3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5565493.png)

![2-[(2-chlorobenzyl)thio]-4H-1,3-benzothiazin-4-one](/img/structure/B5565513.png)